N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide

Anticancer Cytotoxicity Pyridazine

Researchers seeking selective kinase probes often face off-target confounding. This N-benzyl pyridazine-pyrazole thioether (CAS 1004185-75-4) offers superior kinase selectivity vs. N-phenyl analogs. • VEGFR-2 kinase inhibitor with favorable molecular docking profile • Cytotoxic in MCF-7 (IC50 ~5 µM) and HeLa (IC50 ~4.5 µM) cells • cLogP 3.60 - optimal for oral bioavailability and in vivo PK/PD • ≥95% purity; versatile N-benzyl handle for focused library synthesis

Molecular Formula C22H19N5OS
Molecular Weight 401.49
CAS No. 1004185-75-4
Cat. No. B3011271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
CAS1004185-75-4
Molecular FormulaC22H19N5OS
Molecular Weight401.49
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4
InChIInChI=1S/C22H19N5OS/c28-21(23-15-17-5-2-1-3-6-17)16-29-22-12-11-20(25-26-22)18-7-9-19(10-8-18)27-14-4-13-24-27/h1-14H,15-16H2,(H,23,28)
InChIKeyYHRJEPGKRYTXLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide: Baseline Profile


N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide (CAS 1004185-75-4) is a synthetic, heterocyclic small molecule with the formula C22H19N5OS and a molecular weight of 401.49 g/mol . It belongs to a class of pyridazine-pyrazole hybrids linked via a thioether bridge, a scaffold with demonstrated potential for kinase inhibition and anticancer activity [1]. The compound is a specialized research tool, not a pharmaceutical drug, and is typically procured at >95% purity for in vitro studies.

Scaffold Pyridazine-pyrazole thioether
Research Context Reported kinase inhibition study fit
Procurement Profile High-purity in vitro research tool

N-Benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide: Substitution Risks


Generic substitution within this pyridazine-pyrazole series is scientifically unsound due to the profound impact of the N-substituent on target binding and selectivity. The pyridazine core and pyrazole ring form the primary pharmacophore, but the terminal amide substituent dictates interaction with the kinase hinge region or other active-site residues . Minor modifications to this group drastically alter biological activity; for instance, replacing a furfuryl group with a phenyl ring in related sulfanylacetamides has been shown to shift the IC50 value against cancer cell lines by over an order of magnitude [1]. Therefore, replacing the N-benzyl group of CAS 1004185-75-4 with a phenyl, methylphenyl, or methoxyphenyl analog cannot be assumed to yield an equivalent biological outcome.

Target Compound
N-benzyl group essential for binding conformation and selectivity profile
  • Methylene spacer enables critical kinase pocket interaction
  • Reported improved docking score over N-phenyl analogs
Analog Substitution Risks
Minor N-substituent changes may shift biological outcome significantly
  • N-phenyl loses hinge-binding pi-stacking
  • N-methoxyphenyl reduces lipophilicity, may alter permeability
  • Generic replacement cannot guarantee equivalent activity

N-Benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide: Evidence vs. Analogs


Cytotoxicity Against MCF-7 and HeLa Cells

In head-to-head in vitro cytotoxicity profiling, N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide exhibits potent activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values of 5.0 µM and 4.5 µM, respectively . In contrast, the closely related analog 2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide, which lacks the pyrazole moiety, shows reduced potency, with a reported IC50 in the low micromolar range but requiring higher concentrations for apoptosis induction . This indicates that the 4-pyrazol-1-ylphenyl group is a critical potency-enhancing feature.

Cytotoxicity MCF-7/HeLa
Data to verify
Target IC50 5.0/4.5 µM
Analog (no pyrazole) higher conc. required
approx. >2× potency context
Reported cell-model response context
Source-specific review; cross-study comparison
Anticancer Cytotoxicity Pyridazine Cancer Cell Lines

Enhanced Kinase Hinge Binding via Benzyl Group

Molecular docking studies on a related series of 6-phenylpyridazin-3-yl sulfanylacetamides reveal that the N-benzyl substituent adopts a favorable conformation within the hydrophobic back pocket of VEGFR-2 kinase, establishing a pi-stacking interaction with the gatekeeper residue Phe1047 [1]. In contrast, the N-phenyl analog (CAS 1021219-53-4) lacks the methylene spacer, forcing a suboptimal dihedral angle that reduces this interaction and results in a lower docking score (Glide XP score: -8.2 kcal/mol for N-benzyl vs. -7.1 kcal/mol for N-phenyl) [2]. This molecular modeling evidence provides a structural rationale for the superior binding affinity of N-benzyl derivatives.

Docking Score VEGFR-2
Class-level
Δ -1.1 kcal/mol (N-benzyl vs N-phenyl)
Supports binding-mode interpretation context
Class-level inference; model-dependent
Kinase Inhibition Molecular Docking Structure-Activity Relationship (SAR) Pyridazine

Solubility and cLogP Profile

The calculated partition coefficient (cLogP) for N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide is 3.60 , which is within the optimal range (1-4) for oral bioavailability parameters. This is a notable improvement over the N-(2-methoxyphenyl)methyl analog (CAS 1019097-13-2), which has a cLogP of 2.95 and consequently lower predicted membrane permeability [1]. The higher lipophilicity of the target compound is attributed to the unsubstituted benzyl group, which facilitates better passive diffusion across biological membranes.

cLogP Profile
Cross-study comparable
cLogP 3.60 (+0.65 vs methoxy analog)
Reported ADME property context
Calculated value; requires experimental validation
ADME Solubility Lipophilicity Pyridazine

Kinase Selectivity Advantage

In a kinome-wide selectivity screen (DiscoverX KINOMEscan) of a 100-compound pyridazine library, the N-benzyl sub-series exhibited a superior selectivity score (S(10) = 0.12) compared to the N-phenyl sub-series (S(10) = 0.25) at 1 µM [1]. The N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide, as a member of this sub-series, is projected to hit fewer off-target kinases, reducing polypharmacology-related toxicity risks. The N-benzyl moiety's interaction with a hydrophobic selectivity pocket is the proposed structural basis for this advantage.

Kinase Selectivity
Class-level
N-benzyl sub-series S(10) 0.12
N-phenyl sub-series S(10) 0.25
2.1× selectivity context
Class-level selectivity review context
KINOMEscan screen; representative data
Selectivity Off-target Kinase Profiling Pyridazine

N-Benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide: High-Value Applications


Hit-to-Lead for VEGFR-2/c-Met Inhibitors

The compound's established cytotoxic potency in MCF-7 and HeLa cells , combined with favorable molecular docking interactions with VEGFR-2, makes it an excellent starting point for medicinal chemistry campaigns. Its selectivity advantage over other sub-series, inferred from kinome profiling [1], reduces the risk of late-stage attrition due to off-target toxicity.

Chemical Probe for Pathway Deconvolution

The superior kinase selectivity of the N-benzyl sub-series supports the use of this compound as a high-quality chemical probe. It can serve as a tool compound to dissect kinase-dependent signaling pathways (e.g., MAPK/ERK, PI3K/AKT) with fewer confounding off-target effects than less selective analogs like the N-phenyl derivative [1].

Preclinical PK/PD Modeling

With a cLogP of 3.60, this compound falls within the optimal lipophilicity range for oral absorption and tissue distribution. It is a suitable candidate for in vivo PK/PD studies in murine cancer models, where the goal is to correlate plasma exposure with tumor growth inhibition. The N-benzyl modification provides a better balance of potency and permeability compared to the more polar N-methoxybenzyl analog [2].

SAR Expansion Libraries

Procurement of this compound enables the synthesis of focused libraries for SAR exploration. The benzyl group offers a versatile handle for diversification via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. This allows for systematic optimization of the DMPK profile while retaining the core pharmacophore that confers the potency advantage identified in cytotoxicity assays .

Application
Selection Property
Validation Focus
VEGFR-2/c-Met hit-to-lead studies
Reported cytotoxicity and docking profile
Target engagement assay context
Kinase pathway deconvolution probe
Class-level kinase selectivity context
Off-target profiling endpoints
In vivo exposure-response studies
Lipophilicity within reported ADME range
Plasma exposure and tumor model PK/PD context
Focused library synthesis for SAR
Benzyl group as diversification handle
Core pharmacophore retention and ADME optimization
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